molecular formula C23H26ClNO4 B4995913 ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate

ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate

Cat. No. B4995913
M. Wt: 415.9 g/mol
InChI Key: OZKLQNHMWCBPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate, also known as EBCP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EBCP belongs to the class of piperidinecarboxylate derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the growth of tumors, alleviate inflammation, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Additionally, future studies could focus on the optimization of the synthesis method for this compound and the development of new derivatives with improved properties.

Synthesis Methods

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been synthesized using various methods, including the one-pot synthesis method, the Suzuki-Miyaura coupling reaction, and the Stille coupling reaction. The one-pot synthesis method involves the reaction of 1,3-benzodioxole with piperidine, followed by the reaction of the resulting compound with 2-chlorobenzyl chloride and ethyl chloroformate. The Suzuki-Miyaura coupling reaction involves the reaction of 1,3-benzodioxole with boronic acid, followed by the reaction of the resulting compound with 2-chlorobenzyl chloride and ethyl chloroformate. The Stille coupling reaction involves the reaction of 1,3-benzodioxole with stannane, followed by the reaction of the resulting compound with 2-chlorobenzyl chloride and ethyl chloroformate.

Scientific Research Applications

Ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has shown potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

ethyl 1-(1,3-benzodioxol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO4/c1-2-27-22(26)23(14-17-6-3-4-8-19(17)24)10-12-25(13-11-23)15-18-7-5-9-20-21(18)29-16-28-20/h3-9H,2,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLQNHMWCBPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C3C(=CC=C2)OCO3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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